molecular formula C10H6FNO2 B1449302 3-Fluoroquinoline-5-carboxylic acid CAS No. 1824050-94-3

3-Fluoroquinoline-5-carboxylic acid

Cat. No. B1449302
M. Wt: 191.16 g/mol
InChI Key: LEHPFWYDCWXBSI-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-5-carboxylic acid, also known as 3-FQA, is a fluorinated derivative of quinoline . It has a molecular weight of 191.16 .


Synthesis Analysis

The synthesis of fluoroquinolones involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 3-Fluoroquinoline-5-carboxylic acid is represented by the linear formula C10H6FNO2 .


Chemical Reactions Analysis

Fluorinated quinolines, such as 3-Fluoroquinoline-5-carboxylic acid, are known to undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

3-Fluoroquinoline-5-carboxylic acid is a solid at room temperature. It is stored in a sealed, dry environment .

Scientific Research Applications

Fluoroquinolones in Antibacterial Applications

  • Field : Pharmaceutical Chemistry
  • Application : Fluoroquinolones, a family of antibacterials, have been used in the world pharmaceutical market for nearly three decades . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
  • Method : Fluoroquinolones inhibit bacterial DNA-gyrase, affecting bacteria reproduction .
  • Results : Due to enhanced penetration ability through cell membranes, fluoroquinolones possess a high antibacterial activity .

Carboxylic Acids in Organic Synthesis

  • Field : Organic Chemistry
  • Application : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis .
  • Method : Carboxylic acids can be used in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Results : Carboxylic acids can be used to obtain small molecules, macromolecules, synthetic or natural polymers .

Carboxylic Acids in Nanotechnology

  • Field : Nanotechnology
  • Application : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
  • Method : The use of carboxylic acids in nanotechnology involves the modification of the surface of nanoparticles or nanostructures .
  • Results : This application allows for the creation of new nanomaterials .

Carboxylic Acids in Polymer Science

  • Field : Polymer Science
  • Application : In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
  • Method : Carboxylic acids can be used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
  • Results : The use of carboxylic acids in polymer science leads to the creation of new materials with unique properties .

Carboxylic Acids in the Medical Field

  • Field : Medical Science
  • Application : Carboxylic acids have applications in the medical field, including the production of pharmaceutical drugs .
  • Method : The chemical structure of carboxylic acids, which is highly polar, allows them to interact easily with other polar compounds, making them active in organic reactions .
  • Results : The use of carboxylic acids in the medical field has led to the development of various pharmaceutical drugs .

Carboxylic Acids in the Food Industry

  • Field : Food Science
  • Application : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry .
  • Method : These carboxylic acids can be obtained by different routes, including fermentation .
  • Results : The use of carboxylic acids in the food industry has led to the development of various food products .

Carboxylic Acids in the Medical Field

  • Field : Medical Science
  • Application : Carboxylic acids have applications in the medical field, including the production of pharmaceutical drugs .
  • Method : The chemical structure of carboxylic acids, which is highly polar, allows them to interact easily with other polar compounds, making them active in organic reactions .
  • Results : The use of carboxylic acids in the medical field has led to the development of various pharmaceutical drugs .

Carboxylic Acids in the Food Industry

  • Field : Food Science
  • Application : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry .
  • Method : These carboxylic acids can be obtained by different routes, including fermentation .
  • Results : The use of carboxylic acids in the food industry has led to the development of various food products .

Safety And Hazards

The safety information for 3-Fluoroquinoline-5-carboxylic acid includes hazard statements H302, H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 3-Fluoroquinoline-5-carboxylic acid are not mentioned, fluoroquinolones have found application in agriculture and as components for liquid crystals. They also make a considerable share in commercial production .

properties

IUPAC Name

3-fluoroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHPFWYDCWXBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroquinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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